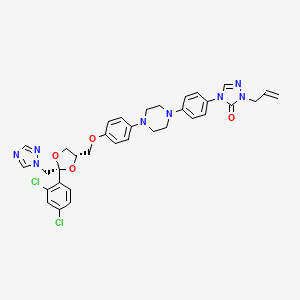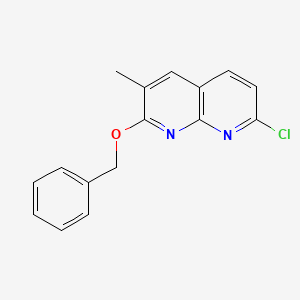
Rel-((1R,4S)-4-((2-amino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with a pyrimidinylamino group and a methanol moiety. Its unique stereochemistry and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrimidinylamino Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with an amino group.
Addition of the Methanol Moiety: This can be accomplished through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups in the pyrimidine ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deaminated products.
科学研究应用
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
(1R,4S)-rel-4-[(2-Amino-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol: Lacks the chloro group, which may affect its reactivity and biological activity.
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-ethanol: Has an ethanol moiety instead of methanol, which may influence its solubility and pharmacokinetics.
Uniqueness
The presence of both the amino and chloro groups in the pyrimidine ring, along with the specific stereochemistry of the cyclopentene ring, makes (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol unique. These features contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C10H13ClN4O |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
[(1R,4S)-4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15)/t6-,7+/m0/s1 |
InChI 键 |
DKWGUXGAGXYRNE-NKWVEPMBSA-N |
手性 SMILES |
C1[C@H](C=C[C@H]1NC2=CC(=NC(=N2)N)Cl)CO |
规范 SMILES |
C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
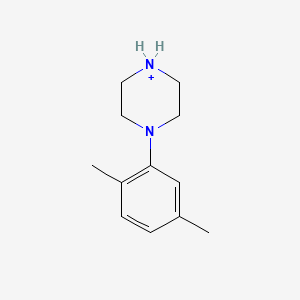
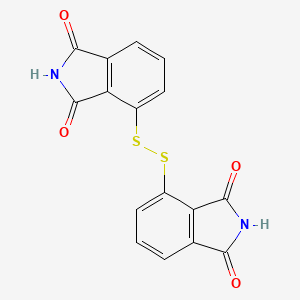

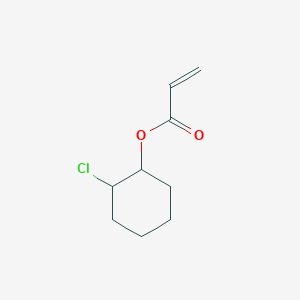
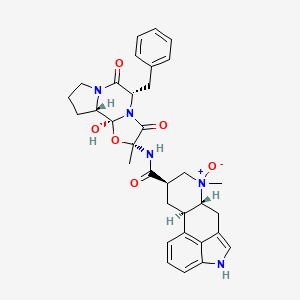
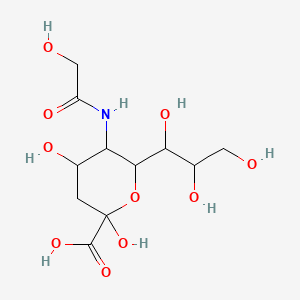
![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
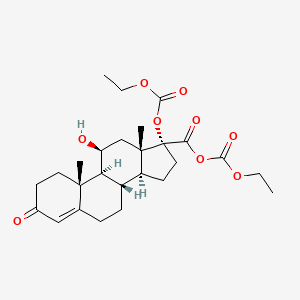
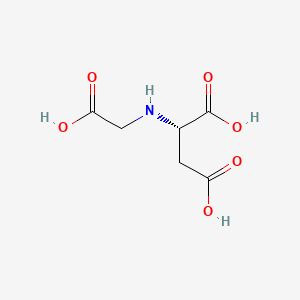
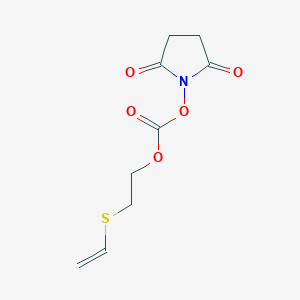
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
